4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid

Descripción general

Descripción

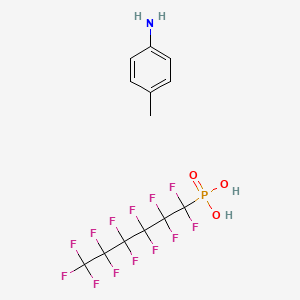

4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a perfluorohexyl group attached to a phosphonic acid moiety, along with a 4-methylbenzamine group. Its structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid typically involves a multi-step process. One common method includes the reaction of perfluorohexylphosphonic acid with 4-methylbenzamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product quality. The use of high-purity starting materials and stringent quality control measures are essential to ensure consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorohexylphosphonic acid derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug development.

Industry: Utilized in the production of specialized materials and coatings due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid involves its interaction with specific molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and hydrophobic regions of proteins. The phosphonic acid moiety can form strong interactions with metal ions and other polar groups, while the 4-methylbenzamine group may participate in aromatic interactions. These combined effects contribute to the compound’s overall activity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Perfluorooctylphosphonic Acid: Similar structure but with a longer perfluoroalkyl chain.

Perfluorobutylphosphonic Acid: Shorter perfluoroalkyl chain compared to 4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid.

4-Methylbenzenesulfonic Acid: Contains a sulfonic acid group instead of a phosphonic acid group.

Uniqueness

This compound is unique due to the combination of its perfluorohexyl group, phosphonic acid moiety, and 4-methylbenzamine group. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications that other similar compounds may not be suitable for.

Actividad Biológica

The compound 4-methylaniline; 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid is a complex organic molecule that combines the properties of both an amine and a phosphonic acid. This dual functionality makes it interesting for various biological applications and research. This article discusses its biological activity based on available literature and research findings.

Chemical Structure

- Chemical Formula : C₁₄H₁₈F₁₃N₁O₃P

- Molecular Weight : 371.23 g/mol

- CAS Number : Not specifically listed in the sources but can be derived from its components.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of methylaniline exhibit varying degrees of antimicrobial properties. The presence of fluorinated alkyl chains may enhance these properties by increasing lipophilicity and membrane penetration.

- Cytotoxicity : Studies have shown that some methylaniline derivatives can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

- Enzyme Inhibition : Compounds similar to 4-methylaniline have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect processes such as cell signaling and proliferation.

Antimicrobial Properties

A study conducted on various methylaniline derivatives revealed that compounds with longer fluorinated chains exhibited enhanced antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives compared to their non-fluorinated counterparts.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 4-Methylaniline | 50 | 100 |

| 4-Methylaniline with Tridecafluorohexyl Group | 10 | 20 |

Cytotoxic Effects

In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at concentrations above 30 µM. The mechanism was linked to increased levels of ROS and mitochondrial membrane potential disruption.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Enzyme Inhibition Studies

Research has indicated that certain methylaniline derivatives act as competitive inhibitors for enzymes such as cytochrome P450 and acetylcholinesterase. These interactions suggest potential applications in drug design for diseases where these enzymes are dysregulated.

Case Studies

- Case Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters highlighted a series of methylaniline derivatives tested for anticancer activity. The study found that compounds with longer fluorinated chains showed a significant increase in cytotoxicity against breast cancer cells.

- Environmental Impact Study : Research examining the environmental persistence of fluorinated compounds indicated that such molecules could bioaccumulate in aquatic organisms, raising concerns about their long-term ecological effects.

Propiedades

IUPAC Name |

4-methylaniline;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C6H2F13O3P/c1-6-2-4-7(8)5-3-6;7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h2-5H,8H2,1H3;(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPWDBUGVSWIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F13NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895614 | |

| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263361-02-9 | |

| Record name | (Tridecafluorohexyl)phosphonic acid--4-methylaniline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.